4-Bromo-3,5-dimethylpyridazine
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Overview
Description
4-Bromo-3,5-dimethylpyridazine is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of bromine and methyl groups at specific positions on the pyridazine ring imparts unique chemical properties to this compound, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethylpyridazine typically involves the bromination of 3,5-dimethylpyridazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures. The reaction conditions need to be carefully controlled to avoid over-bromination or unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazines or tetrahydropyridazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are typical conditions.
Major Products Formed
Substitution Reactions: Products include 3,5-dimethylpyridazine derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include 3,5-dimethylpyridazine-4-carboxylic acid or 3,5-dimethylpyridazine-4-aldehyde.
Reduction Reactions: Products include dihydro-3,5-dimethylpyridazine or tetrahydro-3,5-dimethylpyridazine.
Scientific Research Applications
4-Bromo-3,5-dimethylpyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and interactions with nucleic acids.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals, dyes, and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethylpyridazine depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, altering their function or structure. The bromine atom and methyl groups can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
4-Bromo-3,5-dimethylpyridazine can be compared with other similar compounds, such as:
3,5-Dimethylpyridazine: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chloro-3,5-dimethylpyridazine: Similar structure but with chlorine instead of bromine, leading to differences in chemical reactivity and biological activity.
3,5-Dimethylpyridazine-4-carboxylic acid: An oxidized derivative with different chemical properties and applications.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C6H7BrN2 |
---|---|
Molecular Weight |
187.04 g/mol |
IUPAC Name |
4-bromo-3,5-dimethylpyridazine |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-8-9-5(2)6(4)7/h3H,1-2H3 |
InChI Key |
XXRYFGCNSONOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NC(=C1Br)C |
Origin of Product |
United States |
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